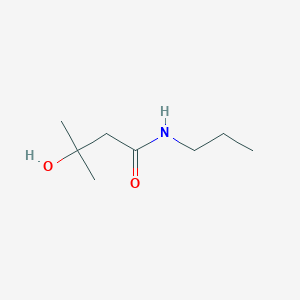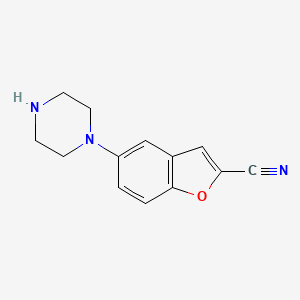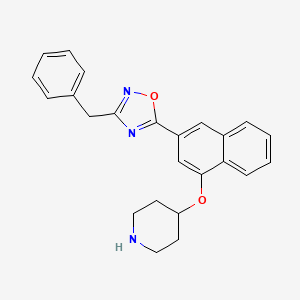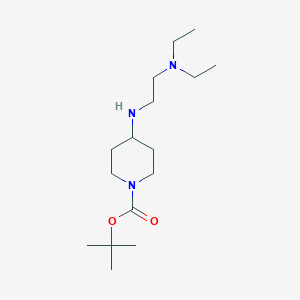
3-hydroxy-3-methyl-N-propylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-methyl-N-propylbutanamide is an organic compound with the molecular formula C8H17NO2 It is a derivative of butanamide, featuring a hydroxyl group and a methyl group attached to the third carbon atom, and a propyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-methyl-N-propylbutanamide typically involves the reaction of 3-hydroxy-3-methylbutanoic acid with propylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Esterification: 3-Hydroxy-3-methylbutanoic acid is first converted to its corresponding ester using an alcohol (e.g., methanol) and an acid catalyst (e.g., sulfuric acid).
Amidation: The ester is then reacted with propylamine under reflux conditions to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
3-Hydroxy-3-methyl-N-propylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution with desired nucleophiles.
Major Products Formed
Oxidation: 3-Methyl-N-propylbutanamide.
Reduction: 3-Hydroxy-3-methyl-N-propylbutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Hydroxy-3-methyl-N-propylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving amides.
Industry: Used in the production of specialty chemicals and as a building block for polymers.
作用機序
The mechanism of action of 3-hydroxy-3-methyl-N-propylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Hydroxy-3-methylbutanamide: Lacks the propyl group on the nitrogen atom.
3-Methyl-N-propylbutanamide: Lacks the hydroxyl group on the third carbon atom.
3-Hydroxy-N-propylbutanamide: Lacks the methyl group on the third carbon atom.
Uniqueness
3-Hydroxy-3-methyl-N-propylbutanamide is unique due to the presence of both a hydroxyl group and a methyl group on the third carbon atom, as well as a propyl group on the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
3-hydroxy-3-methyl-N-propylbutanamide |
InChI |
InChI=1S/C8H17NO2/c1-4-5-9-7(10)6-8(2,3)11/h11H,4-6H2,1-3H3,(H,9,10) |
InChIキー |
UZTIFMIKCLXPGI-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)CC(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide](/img/structure/B13867700.png)





